N-(4-chlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
Historical Development of 1,3,5-Triazine Chemistry
The 1,3,5-triazine scaffold, a six-membered aromatic ring with three nitrogen atoms, emerged as a critical heterocyclic system in the mid-20th century. Initially developed for industrial applications, cyanuric chloride ((NCCl)₃) became a cornerstone for synthesizing triazine derivatives due to its reactivity in nucleophilic substitution reactions. By 2005, global production exceeded 200,000 tons annually, primarily for agrochemicals like atrazine. The triazine ring’s electron-deficient nature enables diverse functionalization, paving the way for pharmaceutical applications. Recent studies highlight its role in kinase inhibition and DNA intercalation, particularly in anticancer agents targeting breast cancer.
Significance of Pyrrolidinyl Substitutions in Heterocyclic Chemistry
Pyrrolidine, a five-membered saturated nitrogen heterocycle, enhances pharmacokinetic properties through improved solubility and membrane permeability. When appended to triazines, the pyrrolidinyl group introduces conformational rigidity and hydrogen-bonding capabilities. For example, 2,4,6-tris(pyrrolidin-1-yl)-1,3,5-triazine (PubChem CID: 79859) demonstrates enhanced stability compared to non-cyclized amine derivatives. This substitution pattern is critical in optimizing drug-target interactions, as seen in 5,6-bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine (PubChem CID: 71442792), which exhibits improved binding to hydrophobic enzyme pockets.
Table 1: Structural and Functional Impact of Pyrrolidinyl Substitutions on Triazine Derivatives
Position of N-(4-Chlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine Hydrochloride in Medicinal Chemistry
This hydrochloride salt combines strategic modifications:
- 4-Chlorophenyl group : Introduces electron-withdrawing effects, stabilizing the triazine ring while enabling π-π stacking with aromatic residues in target proteins.
- Bis-pyrrolidinyl groups : Optimize solubility (logP ~2.1) and facilitate interactions with polar enzyme active sites.
- Hydrochloride salt : Enhances crystallinity and bioavailability compared to freebase forms.
The compound’s design aligns with trends in kinase inhibitor development, particularly for cancers where triazine derivatives show promise in targeting PI3K/mTOR pathways. Its structural similarity to EVT-2692492, a triazine-diamine with demonstrated enzyme inhibition, suggests potential utility in neurodegenerative disease research.
Current Research Landscape and Knowledge Gaps
Recent advances (2024–2025) highlight two key areas:
- Targeted cancer therapies : 1,3,5-triazines show nanomolar inhibition of breast cancer targets (e.g., IC₅₀ = 12 nM against PI3Kγ).
- Central nervous system applications : Triazine derivatives with pyrrolidinyl groups exhibit blood-brain barrier permeability in Alzheimer’s models.
Critical gaps remain :
- Limited data on hydrochloride salt-specific pharmacokinetics
- Need for in vivo studies correlating substitution patterns with efficacy
- Exploration of non-cancer indications (e.g., antimicrobial, antiviral)
Table 2: Comparative Analysis of Recent Triazine-Based Therapeutic Candidates
Properties
IUPAC Name |
N-(4-chlorophenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6.ClH/c18-13-5-7-14(8-6-13)19-15-20-16(23-9-1-2-10-23)22-17(21-15)24-11-3-4-12-24;/h5-8H,1-4,9-12H2,(H,19,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPFATVVNBMZPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.
Substitution Reactions: The introduction of the 4-chlorophenyl group and pyrrolidin-1-yl groups is achieved through nucleophilic substitution reactions. These reactions are carried out in the presence of suitable solvents and catalysts to ensure high yield and purity.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(4-chlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride exhibit significant anticancer properties. The triazine core is known for its ability to interact with various biological targets involved in cancer progression.
Case Study : A research study demonstrated that derivatives of triazine compounds showed inhibitory effects on tumor cell lines through apoptosis induction and cell cycle arrest. The specific mechanisms involved include the modulation of signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Properties
This compound has been explored for its potential as an anti-inflammatory agent. The pyrrolidine moiety is linked to various biological activities, including the inhibition of pro-inflammatory cytokines.
Research Findings : In vitro assays have shown that this compound can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Antimicrobial Effects
The compound has shown promising results against various bacterial strains. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Study : A series of experiments conducted on Gram-positive and Gram-negative bacteria revealed that this compound exhibits significant antibacterial activity with minimal cytotoxicity towards human cells.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
N-(4-Isopropylphenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine Hydrochloride
- Key Difference : The 4-chlorophenyl group in the target compound is replaced with a 4-isopropylphenyl group.
- This analog is commercially available, indicating industrial relevance in agrochemical or pharmaceutical sectors .
N-(3,5-Dichlorophenyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
- Key Difference : Additional chlorine at the 3-position of the phenyl ring.
- Impact : Enhanced electron-withdrawing effects could increase triazine ring electrophilicity, improving interactions with nucleophilic residues in enzymes or receptors. Such modifications are common in pesticide design to boost potency .
Variations in Amine Substituents
N-(4-(Isoxazol-5-yl)phenyl)-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine (Compound 7a)
- Key Difference : Pyrrolidinyl groups are replaced with piperidinyl (6-membered rings), and the phenyl group is substituted with an isoxazole moiety.
- Compound 7a demonstrated 51% inhibition of carrageenan-induced paw edema in mice, outperforming Celecoxib (reference drug) in anti-inflammatory assays .
4,6-Bis(methylsulfanyl)-N-propan-2-yl-1,3,5-triazin-2-amine
- Key Difference : Pyrrolidinyl groups are replaced with methylsulfanyl (-SMe) groups.
- Impact : Sulfur atoms introduce polarizable bonds, which may improve binding to metal ions in enzymatic active sites. Methylsulfanyl groups are common in fungicides like anilazine, highlighting their agrochemical utility .
Insecticidal Activity
Pyridine- and thienopyridine-based triazine analogs (e.g., compounds 2 and 3 in ) exhibit superior insecticidal activity against cowpea aphids compared to acetamiprid. While direct data on the target compound is lacking, the chlorine substituent likely enhances electrophilic interactions with insect nicotinic acetylcholine receptors, a mechanism shared with neonicotinoids .
Anti-Inflammatory Potential
Compound 7a (piperidinyl-triazine analog) showed significant anti-inflammatory activity, suggesting that triazine derivatives with nitrogenous substituents are promising for modulating cyclooxygenase (COX) pathways. The target compound’s pyrrolidinyl groups may offer similar benefits but with distinct pharmacokinetic profiles due to reduced ring size .
Physicochemical Properties and Solubility
Biological Activity
N-(4-chlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a triazine core substituted with pyrrolidine groups and a chlorophenyl moiety. This unique configuration may contribute to its biological activity through interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃ClN₄·HCl |
| Molecular Weight | 350.87 g/mol |
| CAS Number | [Insert CAS Number Here] |
Research indicates that this compound exhibits several mechanisms of action:
- Kinase Inhibition : Preliminary studies suggest that the compound may act as a kinase inhibitor. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer progression. The compound's ability to inhibit specific kinases could provide therapeutic benefits in oncology .
- Antimicrobial Activity : Some derivatives of triazine compounds have shown significant antimicrobial properties. Although specific data on this compound is limited, related compounds suggest potential efficacy against bacterial and fungal strains .
- Neuroprotective Effects : There is emerging evidence that triazine derivatives can exhibit neuroprotective effects. This could be relevant for conditions such as neurodegenerative diseases .
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of triazine derivatives highlighted that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis and inhibition of cell proliferation .
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that certain triazine derivatives possess potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on our compound is scarce, these findings suggest a promising avenue for further investigation into its antimicrobial potential .
Q & A
Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer: The compound can be synthesized via nucleophilic substitution on a triazine core. Optimization involves adjusting stoichiometric ratios (e.g., pyrrolidine equivalents) and reaction time/temperature. Computational reaction path searches (e.g., quantum chemical calculations) combined with Design of Experiments (DOE) can identify optimal conditions, such as solvent polarity effects or catalyst use . Characterization via H NMR (e.g., δ 7.42–7.58 ppm for aromatic protons) and HPLC purity checks (>95%) are critical for validation .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies using buffers (pH 1–13) and temperatures (25–60°C). Monitor degradation via LC-MS for byproducts (e.g., hydrolyzed triazine rings) and UV-Vis spectroscopy for absorbance shifts. Store the compound in amber vials at –20°C under inert gas to prevent photolytic or oxidative degradation .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer: Use H/C NMR to verify substituent positions (e.g., pyrrolidinyl groups at C4/C6). Mass spectrometry (HRMS-ESI) confirms molecular weight ([M+H] expected). X-ray crystallography resolves crystal packing and hydrogen-bonding patterns, critical for polymorph identification .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s reaction mechanisms in catalytic systems?
- Methodological Answer: Apply Density Functional Theory (DFT) to model transition states and intermediates in reactions like Suzuki-Miyaura coupling (if applicable). Pair computational results with kinetic isotope effects (KIEs) or Hammett plots to validate mechanistic pathways. Feedback loops between experimental data and simulations refine accuracy .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR spectra)?
Q. How can researchers design experiments to study the compound’s electron distribution and reactivity?
- Methodological Answer: Perform Natural Bond Orbital (NBO) analysis via DFT to map charge densities. Electrochemical methods (cyclic voltammetry) measure redox potentials, correlating with substituent effects (e.g., electron-withdrawing 4-chlorophenyl). XPS validates computational predictions of electron density at nitrogen sites .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
Q. How can the compound’s potential bioactivity be systematically evaluated in drug-discovery contexts?
Q. What experimental frameworks address discrepancies between computational predictions and observed reaction yields?
Q. How can researchers investigate the compound’s synergistic effects in multi-component systems (e.g., co-crystals or drug combinations)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
